molecular formula C11H14O4 B032903 4-(4-Methoxyphenoxy)butanoic acid CAS No. 55579-99-2

4-(4-Methoxyphenoxy)butanoic acid

Cat. No.: B032903
CAS No.: 55579-99-2
M. Wt: 210.23 g/mol
InChI Key: WUHMCXAVTAKIAE-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenoxy)butanoic acid is an organic compound with the molecular formula C11H14O4 It is a derivative of butanoic acid, where the butanoic acid moiety is substituted with a 4-methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(4-Methoxyphenoxy)butanoic acid can be synthesized through several methods. One common synthetic route involves the reaction of 4-methoxyphenol with butyric anhydride in the presence of a base such as sodium hydroxide. The reaction proceeds through an esterification mechanism, followed by hydrolysis to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as raw material preparation, reaction monitoring, product isolation, and purification.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenoxy)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: 4-(4-Hydroxyphenoxy)butanoic acid.

    Reduction: 4-(4-Methoxyphenoxy)butanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Methoxyphenoxy)butanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and receptor binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenoxy)butanoic acid involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites. The methoxyphenoxy group can interact with hydrophobic pockets, while the carboxylic acid group can form hydrogen bonds with amino acid residues in the enzyme.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methoxyphenyl)butanoic acid
  • 4-(4-Hydroxyphenoxy)butanoic acid
  • 4-(4-Methylphenoxy)butanoic acid

Uniqueness

4-(4-Methoxyphenoxy)butanoic acid is unique due to the presence of the methoxy group, which imparts specific chemical properties such as increased hydrophobicity and altered reactivity compared to its hydroxyl or methyl-substituted analogs. This uniqueness makes it valuable in applications where these specific properties are desired.

Properties

IUPAC Name

4-(4-methoxyphenoxy)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-14-9-4-6-10(7-5-9)15-8-2-3-11(12)13/h4-7H,2-3,8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUHMCXAVTAKIAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40290342
Record name 4-(4-methoxyphenoxy)butanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55579-99-2
Record name 55579-99-2
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Record name 4-(4-methoxyphenoxy)butanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-methoxyphenoxy)butanoic acid
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Synthesis routes and methods I

Procedure details

4-Methoxyphenol was added to a solution of NaOC2H5 made by dissolving 2.3 g of Na in 50 ml ethanol. After 5 minutes, gamma-butyrolactone was added and the mixture heated at reflux overnight. Ethanol was distilled off and the residue heated at 155° C. overnight, then cooled, diluted with water and acidified to pH 3 with dilute hydrochloric acid. The product was collected by filtration, 19.5 g, m.p. 103°-104° C.
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Synthesis routes and methods II

Procedure details

4-Methoxyphenol was added to a solution of NaOC2H5 made by dissolving 2.3 g of Ka in 50 ml ethanol. After 5 minutes, gamma-butyrolactone was added and the mixture heated at reflux overnight. Ethanol was distilled off and the residue heated at 155° C. overnight, then cooled, diluted with water and acidified to pH 3 with dilute hydrochloric acid. The product was collected by filtration, 19.5 g, m.p. 103-104° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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